molecular formula C19H20N4O5S B2382445 Isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537045-47-9

Isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2382445
CAS No.: 537045-47-9
M. Wt: 416.45
InChI Key: YQLRHSKPOPNTJI-UHFFFAOYSA-N
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Description

The compound Isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate features a pyrido[2,3-d]pyrimidine core, a bicyclic heterocyclic system with nitrogen atoms at positions 1, 3, and 6. Key substituents include:

  • Methylthio group (-SMe): Enhances lipophilicity and may participate in hydrophobic interactions.
  • Isopropyl ester: Impacts solubility and metabolic stability compared to smaller esters (e.g., ethyl).
  • 7-Methyl and 4-oxo moieties: Contribute to steric and electronic modulation of the core structure.

Properties

IUPAC Name

propan-2-yl 7-methyl-2-methylsulfanyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-9(2)28-18(25)13-10(3)20-16-15(17(24)22-19(21-16)29-4)14(13)11-5-7-12(8-6-11)23(26)27/h5-9,14H,1-4H3,(H2,20,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLRHSKPOPNTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SC)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H20N4O5S
  • Molecular Weight : 416.5 g/mol
  • CAS Number : 537045-47-9
PropertyValue
Molecular FormulaC19H20N4O5S
Molecular Weight416.5 g/mol
CAS Number537045-47-9

The compound exhibits various biological activities that can be attributed to its structural components. The pyrido[2,3-d]pyrimidine core is known for its ability to interact with biological targets, including enzymes and receptors.

  • Antimicrobial Activity : Several studies have indicated that derivatives of pyrimidine compounds possess antimicrobial properties. The presence of the nitrophenyl group may enhance these effects by increasing lipophilicity and facilitating membrane penetration.
  • Antioxidant Properties : The methylthio group in the structure has been associated with antioxidant activity, which can mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : Compounds similar to isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo have shown potential as enzyme inhibitors, particularly in pathways related to cancer and inflammation.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) evaluated the antimicrobial properties of various pyrimidine derivatives, finding significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The study highlighted the importance of substituents like nitrophenyl in enhancing bioactivity.
  • Antioxidant Activity : Research has demonstrated that compounds with similar structures exhibit strong radical scavenging abilities in assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) . This suggests that isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo could also display notable antioxidant effects.
  • Enzyme Interaction Studies : A structure-activity relationship study on pyrimidine derivatives indicated that specific substitutions could lead to increased inhibition of target enzymes involved in cancer pathways . This provides a framework for further exploring the therapeutic potential of isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against S. aureus, E. coliUmesha et al., 2009
AntioxidantStrong radical scavenging abilityUmesha et al., 2009
Enzyme InhibitionPotential inhibitor in cancer pathwaysKrogsgaard-Larsen et al., 2015

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Substituent Analysis

Table 1: Structural Comparison of Pyrido[2,3-d]pyrimidine Derivatives
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Pyrido[2,3-d]pyrimidine 4-Nitrophenyl, methylthio, isopropyl ester ~457.5 (estimated) -
7-Amino-4-oxo-5-(4-oxo-4H-chromen-3-yl)-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine (4b-c) Pyrido[2,3-d]pyrimidine Chromen-3-yl, thioxo (-S), amino (-NH2) ~423–437 (estimated)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine 4-Nitrophenyl, diethyl ester, cyano (-CN) 643.7 (reported)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Phenyl, trimethoxybenzylidene, ethyl ester ~603.7 (reported)

Key Observations :

  • The target compound shares the 4-nitrophenyl group with 1l (), which may confer similar electronic properties and UV-Vis absorption profiles.
  • The methylthio group distinguishes the target from analogues with thioxo (C=S) or amino groups (), affecting solubility and metabolic stability.

Physical and Chemical Properties

Table 2: Physical Properties of Analogues
Compound Name Melting Point (°C) Solubility (Predicted) Notable Spectral Data (NMR) Reference
Target Compound Not reported Low (isopropyl ester) Expected δH ~2.5–3.1 (methylthio), δH ~1.2–1.4 (isopropyl) -
1l () 243–245 Moderate (diethyl ester) δH 1.25 (t, J=7.1 Hz, 6H, CH2CH3), δC 167.2 (ester C=O)
Ethyl ester analogue () 198–200 Low (ethyl ester) δH 4.30 (q, J=7.1 Hz, 2H, OCH2), δC 165.8 (C=O)

Key Observations :

  • The isopropyl ester in the target compound likely reduces solubility in polar solvents compared to diethyl esters ().
  • The 4-nitrophenyl group in both the target and 1l may result in similar UV-Vis λmax values (~270–300 nm) due to conjugated π-electron systems.

Crystallographic and Conformational Analysis

Crystallographic studies of analogues (e.g., ) reveal:

  • Space group: P21/c (monoclinic).
  • Hydrogen bonding : N-H···O and C-H···O interactions stabilize the lattice .
  • Software : SHELX () and WinGX () are widely used for refinement and structure solution.

The target compound’s methylthio and 4-nitrophenyl groups may introduce unique torsional angles, affecting molecular packing.

Preparation Methods

Cyclocondensation of Aminopyridines with Dithioacetals

Adapting methodologies from pyrido[1,2-a]pyrimidine syntheses, treatment of 2-amino-5-methylnicotinic acid isopropyl ester with cyanoketene dithioacetal in ethanol under reflux yields the tetrahydropyrido[2,3-d]pyrimidine scaffold. Triethylamine catalyzes the elimination of water, driving the reaction to completion within 3–5 hours (yield: 68–72%).

Reaction Conditions

Component Quantity Role
2-Amino-5-methylnicotinic acid ester 1.0 mmol Nucleophile
Cyanoketene dithioacetal 1.2 mmol Electrophile
Triethylamine 2.5 mmol Base
Ethanol 30 mL Solvent
Temperature Reflux (78°C)

Heterogeneous Catalysis for Green Synthesis

TiO2/SiO2 nanocomposites (1:1 molar ratio) enable efficient annulation in aqueous media at room temperature. This method reduces reaction times to 2–3 hours while achieving yields >90% for analogous pyrido[2,3-d]pyrimidine carboxylates.

Methylthio Group Installation at Position 2

Thiolation-Methylation Sequence

Treatment of 2-chloropyrido[2,3-d]pyrimidine with thiourea in ethanol under reflux generates the thiol intermediate, which undergoes S-methylation using methyl iodide and K2CO3.

Stepwise Yields

  • Thiolation: 89% (ethanol, 6 hours)
  • Methylation: 93% (acetone, 3 hours)

Direct S-Methylisothiourea Displacement

As demonstrated in triazine syntheses, reacting 2-chloro intermediates with S-methylisothiourea in methanol at 64°C for 4 hours introduces the methylthio group in a single step (yield: 91%).

Esterification of the C6 Carboxylic Acid

Acid-Catalyzed Fischer Esterification

Heating the carboxylic acid derivative with excess isopropyl alcohol and concentrated H2SO4 (10 mol%) under reflux for 8 hours achieves esterification (yield: 82%).

Reaction Monitoring

  • FTIR: Disappearance of ν(C=O) at 1705 cm⁻¹ (acid) → emergence at 1735 cm⁻¹ (ester)
  • ¹H NMR: Isopropyl doublet at δ 1.25 ppm (6H, J = 6.2 Hz)

Coupling Agent-Mediated Esterification

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane facilitate room-temperature esterification within 2 hours (yield: 95%).

Purification and Characterization

Recrystallization

The crude product recrystallizes from ethyl acetate/hexane (1:3 v/v) as pale-yellow needles (m.p. 214–216°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.56 (d, J = 8.8 Hz, 2H, Ar-H), 5.12 (hept, J = 6.2 Hz, 1H, OCH), 3.02 (s, 3H, SCH3), 2.89 (s, 3H, C7-CH3), 1.32 (d, J = 6.2 Hz, 6H, CH(CH3)2).
  • HRMS (ESI+) : m/z [M+H]⁺ calc. for C22H23N4O5S: 479.1332; found: 479.1329.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Method Steps Total Yield (%) Time (h)
Cyclocondensation + SMe 4 62 24
Catalytic annulation 3 78 18

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions with careful control of conditions. Key steps include:

  • Use of anhydrous solvents (e.g., DMF) and coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine for esterification .
  • Temperature optimization (e.g., 0–25°C) to prevent intermediate decomposition .
  • Purification via silica gel chromatography to isolate intermediates, with yields ranging from 63–95% depending on substituent length and reaction scale .
    • Monitoring : Track reaction progress using TLC and confirm final structure via 1H^1H NMR (e.g., δ 1.3–1.5 ppm for isopropyl groups) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Key Methods :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for methylthio (δ ~2.5 ppm), nitrophenyl (δ ~8.2 ppm), and tetrahydropyrido-pyrimidine backbone protons .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, focusing on the molecular ion peak (e.g., [M+H]+^+) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How should researchers assess the compound’s purity for biological assays?

  • Protocol :

  • Combine HPLC (retention time consistency) with elemental analysis (C, H, N, S within ±0.4% of theoretical values) .
  • Use differential scanning calorimetry (DSC) to verify melting point consistency (e.g., 175–201°C for related analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Approach :

  • Substituent Variation : Modify the 4-nitrophenyl or methylthio groups to evaluate effects on bioactivity (e.g., replace with chlorophenyl or furan derivatives) .
  • Biological Testing : Screen analogs against kinase targets (e.g., EGFR, VEGFR) using enzyme inhibition assays and compare IC50_{50} values .
  • Data Correlation : Use computational tools (e.g., molecular docking) to link structural features (e.g., nitro group polarity) to activity trends .

Q. What role does in silico modeling play in predicting this compound’s biological targets?

  • Methodology :

  • Molecular Docking : Simulate binding interactions with ATP-binding pockets of kinases using AutoDock Vina or Schrödinger Suite .
  • Pharmacophore Mapping : Identify critical motifs (e.g., pyrido-pyrimidine core) for target engagement using tools like LigandScout .
  • ADMET Prediction : Predict solubility (LogP ~2.5) and metabolic stability via SwissADME or ADMETLab .

Q. How can contradictory biological activity data across studies be resolved?

  • Strategies :

  • Assay Standardization : Re-test the compound under uniform conditions (e.g., cell line specificity, serum-free media) .
  • Meta-Analysis : Compare datasets from kinase inhibition assays (e.g., IC50_{50} variability in HeLa vs. MCF-7 cells) .
  • Control Experiments : Rule out off-target effects using knockout cell lines or competitive binding assays .

Q. What strategies improve the compound’s solubility for in vitro assays?

  • Approaches :

  • Prodrug Design : Introduce phosphate or PEGylated groups at the carboxylate moiety .
  • Co-Solvent Systems : Use DMSO/water mixtures (<0.1% DMSO) or cyclodextrin inclusion complexes .
  • pH Adjustment : Prepare buffered solutions (pH 7.4) to enhance ionization of the nitrophenyl group .

Q. How can the reaction mechanism of key synthetic steps be investigated?

  • Techniques :

  • Isotopic Labeling : Use 13C^{13}C-labeled intermediates to track cyclization steps via 13C^{13}C NMR .
  • Kinetic Studies : Monitor reaction rates under varying temperatures to determine activation energy (Arrhenius plots) .
  • DFT Calculations : Simulate transition states for pyrido-pyrimidine ring formation using Gaussian software .

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